Melting Point and Optical Rotation for Anomeric Identity Verification
The β-anomer of 1,3,4,6-tetra-O-acetyl-D-glucopyranose exhibits a melting point of 137–138 °C and a specific rotation [α]D of +26° (chloroform), in marked contrast to the α-anomer which melts at 97–98 °C and displays [α]D +145° (chloroform) [1]. These large quantitative differences allow unambiguous anomeric assignment and ensure batch-to-batch consistency in anomerically sensitive synthetic workflows.
| Evidence Dimension | Melting point (uncorrected) and specific optical rotation |
|---|---|
| Target Compound Data | m.p. 137–138 °C; [α]D +26° (c not specified, CHCl3) |
| Comparator Or Baseline | 1,3,4,6-tetra-O-acetyl-α-D-glucopyranose: m.p. 97–98 °C; [α]D +145° (CHCl3) |
| Quantified Difference | Δ m.p. ≈ +40 °C; Δ [α]D ≈ −119° |
| Conditions | Crystallization solvent not specified; polarimetry in chloroform (1953 study). |
Why This Matters
For procurement and QC release, melting point is a simple, rapid identity check; the 40 °C difference eliminates ambiguity between anomers that are otherwise isomeric.
- [1] Lemieux, R. U.; Huber, G. The Alpha and Beta 1,3,4,6-Tetraacetyl-D-glucopyranoses and Their Chloroacetyl Derivatives. Can. J. Chem. 1953, 31 (11), 1040–1047. View Source
